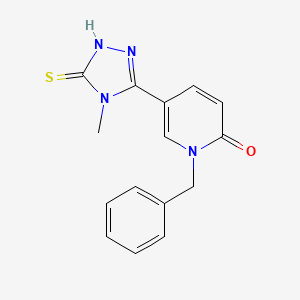

1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

CAS No.: 242472-11-3

Cat. No.: VC7877249

Molecular Formula: C15H14N4OS

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 242472-11-3 |

|---|---|

| Molecular Formula | C15H14N4OS |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | 1-benzyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |

| Standard InChI | InChI=1S/C15H14N4OS/c1-18-14(16-17-15(18)21)12-7-8-13(20)19(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,21) |

| Standard InChI Key | VTQJFVBPUDKMHL-UHFFFAOYSA-N |

| SMILES | CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |

| Canonical SMILES | CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₅H₁₄N₄OS, with a molecular weight of 298.37 g/mol . Key structural elements include:

-

Pyridinone ring: A six-membered aromatic ring with a ketone group at position 2.

-

Benzyl substituent: Attached to the pyridinone nitrogen, enhancing lipophilicity and membrane permeability .

-

1,2,4-Triazole moiety: A five-membered ring with nitrogen atoms at positions 1, 2, and 4, substituted with a methyl group at position 4 and a sulfanyl (-SH) group at position 5 .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Moderate in organic solvents (e.g., DMF, DMSO) | |

| Melting Point | 253–255°C | |

| SMILES | O=C1C=CC(=CN1CC2=CC=CC=C2)C3=NNC(=S)N3C | |

| InChI Key | SDKWPMJQRYIHMZ-UHFFFAOYSA-N |

Synthesis and Derivatives

Synthetic Routes

The compound is typically synthesized via multi-step reactions involving:

-

Cyclization: Formation of the triazole ring from thiosemicarbazide intermediates under alkaline conditions .

-

Alkylation: Introduction of the benzyl group using benzyl bromide or chloride .

-

React isoniazid with phenylisothiocyanate to form a thiosemicarbazide intermediate.

-

Cyclize the intermediate in 2N NaOH to yield the triazole core.

-

Alkylate with benzyl bromide in the presence of triethylamine.

Structural Derivatives

Modifications to the triazole or benzyl groups alter bioactivity:

-

Allyl-substituted analogs: Enhanced antibacterial potency (e.g., 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone, CAS 148372-30-9) .

-

Trifluoromethyl derivatives: Improved metabolic stability (e.g., 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone) .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi . Its mechanism involves:

-

Thiol group reactivity: Disruption of microbial enzymes via sulfhydryl binding .

-

DNA synthesis inhibition: Interaction with topoisomerases or nucleic acid intercalation .

Table 2: Antimicrobial Activity Data

Applications and Future Directions

Pharmaceutical Development

-

Lead compound: Optimized derivatives are in preclinical studies for drug-resistant infections .

-

Synergistic combinations: Restores efficacy of β-lactams against MRSA in vitro .

Material Science

-

Coordination chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

Future Research Priorities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume